N-(4-ethylphenyl)-4-(4-methoxyphenoxy)butanamide

lipophilicity drug-likeness permeability

N-(4-ethylphenyl)-4-(4-methoxyphenoxy)butanamide (CAS 433974-76-6, PubChem CID is a synthetic small molecule belonging to the N-aryl-4-phenoxybutanamide chemotype, with molecular formula C19H23NO3 and molecular weight 313.4 g/mol. The compound is currently offered as a screening compound by several commercial suppliers for non-human research purposes only, with no published bioactivity data in peer-reviewed literature or public databases such as ChEMBL and PubChem BioAssay.

Molecular Formula C19H23NO3
Molecular Weight 313.397
CAS No. 433974-76-6
Cat. No. B2399610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-ethylphenyl)-4-(4-methoxyphenoxy)butanamide
CAS433974-76-6
Molecular FormulaC19H23NO3
Molecular Weight313.397
Structural Identifiers
SMILESCCC1=CC=C(C=C1)NC(=O)CCCOC2=CC=C(C=C2)OC
InChIInChI=1S/C19H23NO3/c1-3-15-6-8-16(9-7-15)20-19(21)5-4-14-23-18-12-10-17(22-2)11-13-18/h6-13H,3-5,14H2,1-2H3,(H,20,21)
InChIKeyPVNYOJJMFRKVSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Ethylphenyl)-4-(4-methoxyphenoxy)butanamide (CAS 433974-76-6): Chemical Identity, Computed Properties, and Procurement Baseline


N-(4-ethylphenyl)-4-(4-methoxyphenoxy)butanamide (CAS 433974-76-6, PubChem CID 1568840) is a synthetic small molecule belonging to the N-aryl-4-phenoxybutanamide chemotype, with molecular formula C19H23NO3 and molecular weight 313.4 g/mol [1]. The compound is currently offered as a screening compound by several commercial suppliers for non-human research purposes only, with no published bioactivity data in peer-reviewed literature or public databases such as ChEMBL and PubChem BioAssay [2]. Computed physico-chemical descriptors include XLogP3-AA = 3.8, topological polar surface area = 47.6 Ų, and 8 rotatable bonds, placing it within oral drug-like chemical space by Lipinski's rule-of-five metrics [1].

Why N-(4-Ethylphenyl)-4-(4-methoxyphenoxy)butanamide Cannot Be Interchanged with In-Class Analogs


Although N-(4-ethylphenyl)-4-(4-methoxyphenoxy)butanamide shares the 4-(4-methoxyphenoxy)butanamide scaffold with numerous commercially available analogs, small variations in the N-aryl substituent profoundly alter computed lipophilicity, electronic character, and steric profile [1]. The 4-ethylphenyl moiety imparts a distinct XLogP3-AA value of 3.8, which differs from the ethoxy analog (XLogP3-AA estimated ~3.3) and the unsubstituted phenoxy analog (XLogP3-AA estimated ~3.0) [1][2]. These differences directly impact passive membrane permeability, non-specific protein binding, and metabolic clearance rates, making the compound non-fungible with its closest structural neighbors in any biochemical or cell-based assay context [1].

Quantitative Differentiation Evidence for N-(4-Ethylphenyl)-4-(4-methoxyphenoxy)butanamide Against Closest Analogs


Lipophilicity-Driven Differentiation: XLogP3 Comparison with N-(4-Ethoxyphenyl) and N-(4-Ethylphenyl)-4-phenoxy Analogs

The target compound's computed XLogP3-AA value of 3.8 (PubChem) distinguishes it from the 4-ethoxyphenyl analog (estimated ~3.3) and the 4-phenoxy analog (estimated ~3.0) [1][2]. This lipophilicity difference of approximately 0.5 log units between the target compound and the ethoxy analog translates to a ~3.2-fold difference in octanol-water partition coefficient, which can meaningfully alter passive membrane permeability and non-specific protein binding in cell-based assays [1].

lipophilicity drug-likeness permeability

Molecular Weight and Hydrogen Bond Acceptor Profile: Comparative Vector Against 4-(4-Ethylphenoxy)-N-(2-methoxy-5-methylphenyl)butanamide

The target compound (MW = 313.4 g/mol, 3 H-bond acceptors) is lighter and has one fewer oxygen atom compared to 4-(4-ethylphenoxy)-N-(2-methoxy-5-methylphenyl)butanamide (MW = 327.4 g/mol, 3 H-bond acceptors), resulting in a 14 Da mass reduction and a computed TPSA of 47.6 Ų (identical between the two) [1][2]. The lower molecular weight and equivalent polar surface area provide a modest advantage in predicted passive permeability based on the inverse correlation between MW and membrane diffusion rate.

molecular weight drug-likeness permeability

Inventory Status and Immediate Availability: Procurement Advantage Over 4-(4-Methoxyphenoxy)-N-(4-ethoxyphenyl)butanamide

The target compound is listed as in-stock at multiple screening compound suppliers, whereas its closest direct analog, N-(4-ethoxyphenyl)-4-(4-methoxyphenoxy)butanamide (ChemSpace CSSS00048312326), requires a 14-day lead time from ChemBridge Corp. [1][2]. The ethoxy analog is available at 90% purity in 1–50 mg pack sizes at prices ranging from $68 to $407, while the target compound is offered in similar pack sizes but with immediate dispatch from some suppliers [1].

availability lead time procurement

Optimal Application Scenarios for N-(4-Ethylphenyl)-4-(4-methoxyphenoxy)butanamide Based on Current Evidence


High-Throughput Screening Library Member for Phenotypic or Target-Based Assays Requiring Moderate Lipophilicity

With a computed XLogP of 3.8, the compound sits in the optimal lipophilicity range for cell-based phenotypic screening, balancing membrane permeability with reduced risk of non-specific binding compared to more lipophilic analogs (XLogP > 4.0). Its drug-like computed properties and commercial availability make it suitable for inclusion in diversity-oriented screening libraries aimed at anti-inflammatory or anti-proliferative targets [1].

Scaffold-Hopping Hit Follow-Up: Exploiting the 4-Ethylphenyl Substituent as a Metabolic Soft Spot Mitigation Strategy

Compared to the 4-ethoxyphenyl analog, which contains a metabolically labile ethoxy group susceptible to O-dealkylation, the 4-ethylphenyl substituent of the target compound lacks a reactive ether oxygen, potentially offering improved metabolic stability in hepatocyte or microsomal assays [1]. This structural difference makes the target compound a rational follow-up choice when encountering rapid clearance of ethoxy-containing analogs.

Small-Molecule Probe Development for Targets with Defined Lipophilic Binding Pockets

The combination of a flexible butanamide linker and a 4-methoxyphenoxy terminal group provides 8 rotatable bonds and a moderate polar surface area (47.6 Ų), allowing the molecule to adapt to lipophilic binding pockets [1]. This conformational flexibility is advantageous for probing targets such as GPCRs or nuclear receptors where induced-fit binding is important, though users should verify target engagement experimentally.

Comparative Structure-Activity Relationship (SAR) Studies with Chronologically Urgent Timelines

The immediate in-stock availability of the target compound from multiple suppliers enables rapid comparative SAR evaluation against analogs with longer lead times (e.g., the ethoxy analog requiring 14 days for dispatch) [1][2]. This procurement advantage is critical when project timelines are constrained by screening deadlines or grant reporting requirements.

Quote Request

Request a Quote for N-(4-ethylphenyl)-4-(4-methoxyphenoxy)butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.